molecular formula C9H5BrF6 B2797820 2,6-Bis(trifluoromethyl)benzyl bromide CAS No. 862374-11-6

2,6-Bis(trifluoromethyl)benzyl bromide

Cat. No.: B2797820
CAS No.: 862374-11-6
M. Wt: 307.033
InChI Key: ADMLRMMSVUQPRI-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C₉H₅BrF₆. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is known for its reactivity and is used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis(trifluoromethyl)benzyl bromide can be synthesized through a multi-step process starting from 2,6-bis(trifluoromethyl)benzaldehyde. The aldehyde is first reduced to 2,6-bis(trifluoromethyl)benzyl alcohol, which is then brominated to yield the final product . The bromination step typically involves the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)benzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the reactive bromomethyl group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzylamine derivative, while oxidation would produce a carboxylic acid .

Mechanism of Action

The mechanism of action of 2,6-bis(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trifluoromethyl groups enhance the compound’s stability and reactivity by electron-withdrawing effects, which can influence the overall reaction pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the trifluoromethyl groups, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-(bromomethyl)-1,3-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c10-4-5-6(8(11,12)13)2-1-3-7(5)9(14,15)16/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMLRMMSVUQPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1 ml of a mixture of 48% aqueous HBr solution and conc. sulfuric acid (2:1 v/v) were added 0.81 g (3.3 mmol) (2,6-bis-trifluoromethyl-phenyl)-methanol and the solution heated to reflux for 6 h. Then the reaction mixture was cooled to rt, diluted with water and extracted with tert-butyl methyl ether. The combined extracts were washed with brine, dried over Na2SO4, filtered and evaporated. Kugelrohr distillation provided 2-bromomethyl-1,3-bis-trifluoromethyl-benzene as colourless oil of b.p. 135-140° C./22 mbar: MS (EI): 307.9 and 305.9 (M+.), 227.1 (((M-Br)+.), 100%).
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